molecular formula C11H8N2O4S B7787163 (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(hydroxyamino)-1,3-thiazol-4-one

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(hydroxyamino)-1,3-thiazol-4-one

Cat. No.: B7787163
M. Wt: 264.26 g/mol
InChI Key: PEVLJHABSBSAHS-RUDMXATFSA-N
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Description

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(hydroxyamino)-1,3-thiazol-4-one, also known as pseudo-isocytidine, is a compound of interest in various scientific fields due to its unique chemical properties and potential applications. It is a derivative of cytidine, a nucleoside molecule that is a fundamental building block of nucleic acids like DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pseudo-isocytidine can be synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. One common method involves the reaction of cytidine with specific protecting groups to yield the desired pseudo-isocytidine derivative . The reaction conditions typically require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of pseudo-isocytidine involves large-scale chemical synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow chemistry techniques to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Pseudo-isocytidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenated compounds in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pseudo-isocytidine can yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Pseudo-isocytidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in genetic research and as a nucleoside analog.

    Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Used in the production of pharmaceuticals and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of pseudo-isocytidine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It targets specific molecular pathways involved in DNA and RNA synthesis, potentially leading to the inhibition of viral replication or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Cytidine: The parent compound of pseudo-isocytidine, widely studied for its role in nucleic acid synthesis.

    5-Fluorocytidine: A fluorinated analog of cytidine with potent anticancer properties.

    2’-Deoxycytidine: A deoxygenated form of cytidine used in DNA synthesis.

Uniqueness

Pseudo-isocytidine is unique due to its modified structure, which imparts distinct chemical and biological properties. Unlike its parent compound cytidine, pseudo-isocytidine can form different hydrogen bonding patterns, making it a valuable tool in nucleic acid research and drug development.

Properties

IUPAC Name

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(hydroxyamino)-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4S/c14-10-9(18-11(12-10)13-15)4-6-1-2-7-8(3-6)17-5-16-7/h1-4,15H,5H2,(H,12,13,14)/b9-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVLJHABSBSAHS-RUDMXATFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N=C(S3)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)N=C(S3)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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